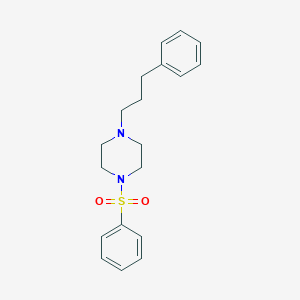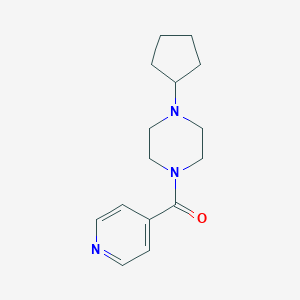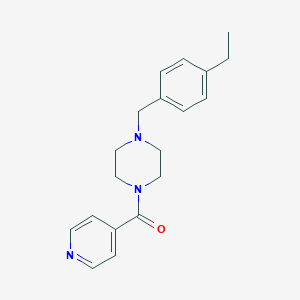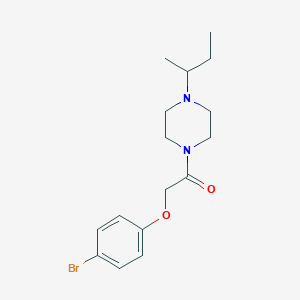![molecular formula C20H24N2O6S B247826 (3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B247826.png)
(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone is a chemical compound that is used in scientific research applications. It is commonly referred to as L-745,870 and is a selective antagonist of the dopamine D4 receptor. This compound is used in the study of dopamine receptors and their role in various physiological and pathological processes.
Mecanismo De Acción
L-745,870 is a selective antagonist of the dopamine D4 receptor. It binds to the receptor and prevents dopamine from binding, which leads to a decrease in the activity of the receptor. This can have a variety of effects depending on the location of the receptor and the physiological processes it is involved in.
Biochemical and Physiological Effects:
The biochemical and physiological effects of L-745,870 are primarily related to its effects on the dopamine D4 receptor. By blocking the activity of this receptor, L-745,870 can alter the release and uptake of dopamine in various regions of the brain. This can lead to changes in mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-745,870 in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects without affecting other dopamine receptors. One limitation of using L-745,870 is that it may not be effective in all models of dopamine receptor function, as the activity of the receptor can vary depending on the specific model being used.
Direcciones Futuras
There are several future directions for research involving L-745,870. One area of interest is the role of the dopamine D4 receptor in addiction and substance abuse. Another area of interest is the potential therapeutic applications of L-745,870 in psychiatric disorders such as schizophrenia and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of L-745,870 and its potential interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of L-745,870 involves several steps. The first step is the synthesis of 4-methoxy-benzenesulfonyl chloride, which is then reacted with piperazine to form 4-(4-methoxy-benzenesulfonyl)-piperazine. This compound is then reacted with (3,4-dimethoxyphenyl)acetonitrile to form (3,4-dimethoxy-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone.
Aplicaciones Científicas De Investigación
L-745,870 is primarily used in the study of dopamine receptors, specifically the dopamine D4 receptor. This receptor is involved in several physiological processes, including regulation of mood, cognition, and behavior. Dysregulation of this receptor has been implicated in several psychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD).
Propiedades
Fórmula molecular |
C20H24N2O6S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O6S/c1-26-16-5-7-17(8-6-16)29(24,25)22-12-10-21(11-13-22)20(23)15-4-9-18(27-2)19(14-15)28-3/h4-9,14H,10-13H2,1-3H3 |
Clave InChI |
VPKLSNXLLSEALA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Bromophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247747.png)
![1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247748.png)
![2-(4-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247750.png)

![3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B247752.png)

![2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247756.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B247758.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclohexen-1-ylmethyl)piperazine](/img/structure/B247760.png)
![Biphenyl-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B247763.png)
![1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247764.png)
![1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247766.png)